![molecular formula C8H11ClO B8140186 Cyclohexylideneacetyl chloride CAS No. 80385-43-9](/img/structure/B8140186.png)
Cyclohexylideneacetyl chloride
Overview
Description
Cyclohexylideneacetyl chloride is a useful research compound. Its molecular formula is C8H11ClO and its molecular weight is 158.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cycloheximide, related to Cyclohexylideneacetyl chloride, disrupts cellular metabolism in various plants, affecting chloride and oxygen uptake, but this effect is not observed in Euglena gracilis (Kirk, 1970).
Cyclohexyl acetate, synthesized with stannous chloride, achieves a 97% purity and rate of esterification, showing promise for industrial production (Zhu De, 2001).
Sodium chloride, used in organic chemistry experiments for processes like preparing cyclohexene, improves yield and shortens release time (Huang De-n, 2013).
Chloride efflux activation in cells, potentially through interaction with CFTR protein, has been observed with compounds like 8-Cyclopentyl-1,3-dipropylxanthine (CPX) and 1,3-Diallyl-8-cyclohexylxanthine (DAX), offering potential therapeutic uses in cystic fibrosis treatment (Arispe et al., 1998).
ClC-2 channels might provide an alternative pathway for chloride conduction in cystic fibrosis airway cells, suggesting potential pharmacological options to increase chloride conductance in CF patients (Schwiebert et al., 1998).
Chromyl chloride oxidizes cyclohexane, producing chlorocyclohexane and adipic acid, with potential applications in organic synthesis (Cook & Mayer, 1994).
Cyclohexanone has been assessed for its toxic potential, indicating its safety at certain doses (Greener et al., 1982).
Microsized graphite sensors have been used for potentiometric determination of cyclobenzaprine hydrochloride, showing efficacy in various applications (Ramadan et al., 2011).
properties
IUPAC Name |
2-cyclohexylideneacetyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c9-8(10)6-7-4-2-1-3-5-7/h6H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFHGVAOSUKEPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC(=O)Cl)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506755 | |
Record name | Cyclohexylideneacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylideneacetyl chloride | |
CAS RN |
80385-43-9 | |
Record name | Cyclohexylideneacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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